

Application Notes and Protocols for Isofetamid-Based Formulations in Agriculture

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Compound of Interest

Compound Name: *Isofetamid*

Cat. No.: *B3026465*

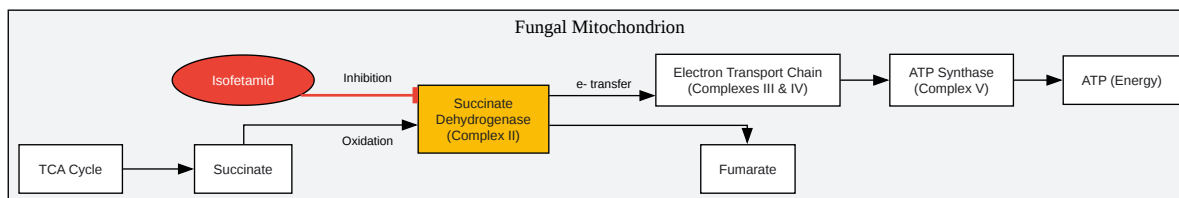
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the development and evaluation of agricultural formulations containing **Isofetamid**. **Isofetamid** is a broad-spectrum fungicide belonging to the Succinate Dehydrogenase Inhibitor (SDHI) class (FRAC Code 7).[1][2] Its unique phenyl-oxo-ethyl thiophene amide chemical structure provides high efficacy against a wide range of fungal pathogens, particularly those in the phylum Ascomycota, such as *Botrytis* spp., *Sclerotinia* spp., and *Monilinia* spp.[1][3] **Isofetamid** is also effective against fungal isolates that have developed resistance to other SDHI fungicides.[1]

Mode of Action

Isofetamid's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[1][3][4] This inhibition disrupts cellular respiration and energy production (ATP synthesis), ultimately leading to the cessation of fungal growth and development.[1][4] The unique molecular structure of **Isofetamid** is hypothesized to allow for flexibility at the binding site, enabling its efficacy against certain SDHI-resistant fungal strains.[1]



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Caption: Signaling pathway of **Isofetamid**'s mode of action.

Representative Formulations

Isofetamid is commonly available as a suspension concentrate (SC) formulation.[5][6] An example is a 400 g/L SC formulation.[6] Development of new formulations, such as wettable powders (WP), water-dispersible granules (WG), or emulsifiable concentrates (EC), should focus on optimizing stability, bioavailability, and user safety.

Application Methods

For agricultural use, **Isofetamid** formulations are typically applied as a foliar spray using ground or aerial equipment.[5] Chemigation is another application method for some non-turf uses.[5] Application rates vary depending on the target crop, disease pressure, and local regulations, with maximum single application rates generally ranging from 0.31 to 0.57 pounds of active ingredient per acre.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for **Isofetamid** from various studies.

Table 1: In Vitro Efficacy of **Isofetamid** Against Various Fungal Pathogens

Fungal Species	EC50 (µg/mL) for Mycelial Growth Inhibition	Reference
Botrytis cinerea	0.006	[7]
Alternaria solani	<1	[3]
Septoria nodorum	<1	[3]
Sclerotinia spp.	<1	[3]
Monilinia mali	<1	[3]
Mycosphaerella melonis	<1	[3]
Venturia inaequalis	<1	[3]

Table 2: Efficacy of **Isofetamid** on Different Stages of Botrytis cinerea Infection

Infection Stage	EC50 (µg/mL)	Reference
Conidial Germination	0.4	
Germ Tube Elongation	0.02	
Appressorium Formation	0.04	
Mycelial Growth	0.006	

Table 3: Field Trial Efficacy of **Isofetamid** (267 µg/mL) Against Various Diseases

Crop	Disease	Efficacy	Reference
Tomato	Gray Mold (Botrytis cinerea)	High	[6] [8]
Cucumber	Powdery Mildew (Podosphaera xanthii)	High	[6] [8]
Lettuce	Stem Rot (Sclerotinia sclerotiorum)	High	[6] [8]

Experimental Protocols

Protocol 1: Determination of Mycelial Growth Inhibition (EC50)

This protocol outlines the procedure for determining the half-maximal effective concentration (EC50) of **Isofetamid** required to inhibit the mycelial growth of a target fungus.

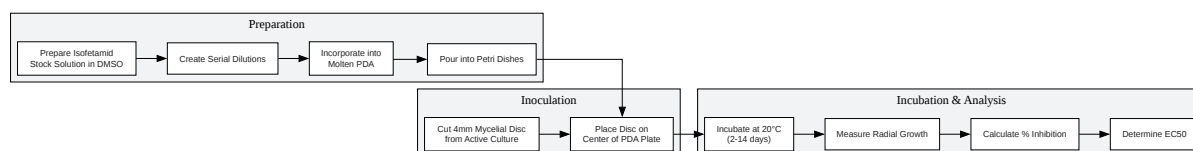
Materials:

- Technical grade **Isofetamid**
- Dimethyl sulfoxide (DMSO)
- Potato Dextrose Agar (PDA) or other suitable growth medium
- Petri dishes
- Target fungal culture
- Cork borer (4 mm diameter)
- Incubator

Procedure:

- Prepare a stock solution of **Isofetamid** in DMSO.
- Prepare a series of dilutions of the **Isofetamid** stock solution.
- Incorporate the different concentrations of **Isofetamid** into molten PDA and pour into Petri dishes. A control plate with PDA and DMSO (without **Isofetamid**) should also be prepared.
- From the margin of an actively growing fungal colony, cut a 4 mm mycelial disc using a sterile cork borer.
- Place the mycelial disc in the center of each **Isofetamid**-amended and control PDA plate.

- Incubate the plates at the optimal temperature for the target fungus (e.g., 20°C) for a period of 2 to 14 days, depending on the fungal growth rate.[3]
- Measure the radial mycelial growth in two perpendicular directions.
- Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
- Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the **Isofetamid** concentration and performing a probit or logistic regression analysis.



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Caption: Experimental workflow for EC50 determination.

Protocol 2: Formulation Stability Testing

This protocol describes a general approach for assessing the physical and chemical stability of an **Isofetamid** formulation.

Materials:

- **Isofetamid** formulation
- Appropriate packaging material
- Controlled environment chambers (for temperature and humidity)

- Analytical instrumentation (e.g., HPLC for chemical stability)
- Physical testing equipment (e.g., viscometer, particle size analyzer)

Procedure:

- Package the **Isofetamid** formulation in the proposed commercial packaging.
- Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[\[9\]](#)[\[10\]](#)[\[11\]](#)
- At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples for analysis.[\[9\]](#)
- Chemical Stability: Analyze the concentration of the active ingredient (**Isofetamid**) using a validated analytical method, such as HPLC-MS/MS.[\[2\]](#) Monitor for the formation of degradation products.
- Physical Stability: Evaluate physical properties relevant to the formulation type. For an SC formulation, this may include:
 - Appearance (color, phase separation)
 - Viscosity
 - Particle size distribution
 - pH
 - Suspensibility
 - Pourability
- Compare the results at each time point to the initial data to assess the stability of the formulation over time.

Safety and Toxicology

Toxicological studies have shown that **Isofetamid** is not acutely toxic and is not considered carcinogenic, neurotoxic, or genotoxic.[12][13][14] The primary target organs in repeated dose studies were the liver and thyroid in rats and dogs.[12][14] The Acceptable Daily Intake (ADI) has been established at 0.05 mg/kg body weight, and the Acute Reference Dose (ARfD) is 3 mg/kg body weight.[2] It is important to follow all label instructions and safety precautions when handling and applying **Isofetamid**-based products. **Isofetamid** has been shown to have no negative impacts on beneficial insects and mites, making it suitable for Integrated Pest Management (IPM) programs.[1]

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